molecular formula C23H25N3O4S2 B560125 ML277

ML277

Cat. No.: B560125
M. Wt: 471.6 g/mol
InChI Key: OXQNLLVUVDAEHC-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML277, identified as (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel. Discovered via high-throughput screening of over 300,000 compounds, this compound exhibits an EC50 of 260–270 nM for KCNQ1 activation and demonstrates >100-fold selectivity against KCNQ2, KCNQ4, and hERG channels . Its mechanism involves stabilizing the activated open (AO) state of KCNQ1 by enhancing voltage-sensing domain (VSD)-pore domain (PD) coupling, thereby increasing channel conductance and slowing deactivation . Structural studies using cryo-EM reveal that this compound binds to a hydrophobic pocket formed by the S4-S5 linker, S5, S6 helices, and adjacent protomers, without inducing major conformational changes . Key residues critical for this compound binding include Gly262, Phe265, and Leu256, with mutations like G272C abolishing its activity .

Pharmacokinetically, this compound exhibits high plasma protein binding (Fu < 0.01) and rapid oxidative metabolism, leading to high predicted clearance in humans (18.0 mL/min/kg) and rats (64.7 mL/min/kg). Metabolic instability is attributed to oxidation of the tolyl and methoxy groups, though structural modifications (e.g., trifluoromethoxy substitution) improve clearance at the cost of activity . This compound’s stereospecificity is notable, as the (S)-isomer is inactive .

Chemical Reactions Analysis

Mechanism of Action on KCNQ1 Channels

ML277 modulates KCNQ1 through distinct biophysical mechanisms:

  • Voltage Sensor-Pore Coupling Enhancement : Binds at the interface between the voltage-sensing domain (VSD) and pore domain, increasing allosteric coupling efficiency .
  • Single-Channel Conductance : Converts flickering KCNQ1 openings into discrete bursts, increasing single-channel amplitudes by stabilizing the fully activated open (AO) state .
  • Inactivation Suppression : Eliminates voltage-dependent inactivation, prolonging channel open time .

Key Residues for this compound Binding

ResidueRole in this compound InteractionEffect of Mutation
L266Hydrophobic binding pocketLoss of activation
G272Pore domain stabilizationAbolishes current enhancement
V334Allosteric couplingReduced drug efficacy
F335Aromatic interaction siteDisrupts binding affinity

Electrophysiological Effects

This compound induces dose-dependent changes in KCNQ1 kinetics:

  • Current Amplification : 3–6x increase in peak currents via enhanced AO state occupancy .
  • Voltage Dependence Shift : ΔV ~ +6 mV in G–V relationship due to selective stabilization of the AO state .
  • Deactivation Slowing : τ deactivation increases by 533% at −50 mV .

Table 1: this compound Effects Across KCNQ1 Constructs

ConstructCurrent Amplitude Increase (%)Deactivation τ Increase (%)
WT437 ± 132533 ± 97
L266W26 ± 814 ± 5
G272C−4 ± 3−4 ± 9
V334L36 ± 85 ± 5

Structural and Molecular Dynamics Insights

  • Binding Site : this compound occupies a hydrophobic pocket formed by S4-S5 linker (Trp238, Leu241), S5 (Leu256), and S6 (Pro333) helices .
  • PIP2 Interaction : Co-binds with phosphatidylinositol 4,5-bisphosphate (PIP2) in the pore domain, with minimal steric clash between this compound’s 4-methylphenyl group and PIP2’s lipid tail .
  • KCNE1 Stoichiometry Dependency : Efficacy inversely correlates with KCNE1 subunit count; no effect observed in saturated KCNQ1/KCNE1 complexes .

Limitations and Unresolved Questions

  • Synthesis Data Gap : Detailed chemical synthesis pathways remain unpublished; existing studies focus on pharmacological optimization .
  • Metabolic Stability : No available data on in vivo degradation or metabolic byproducts.

Note: Chemical reaction data (e.g., synthesis steps, degradation pathways) are absent from peer-reviewed literature. For proprietary synthesis details, consult original patent filings or direct inquiries to manufacturers (e.g., Cayman Chemical, Tocris Bioscience) .

Scientific Research Applications

Cardioprotection Against Ischemia

ML277 has been shown to provide cardioprotection in models of acute coronary syndromes. In studies involving rat ventricular cardiomyocytes and whole-heart models, this compound reduced infarct size and improved contractile recovery following ischemic events. The compound modulates action potential duration and calcium handling, which are critical for maintaining cardiac function during ischemia .

Key Findings:

  • Infarct Size Reduction: In ex vivo Langendorff models, this compound application during reperfusion significantly decreased infarct size .
  • Calcium Handling Improvement: this compound treatment resulted in better calcium transient responses, indicating enhanced cellular recovery after ischemia .

Long QT Syndrome Treatment

This compound's ability to potentiate the KCNQ1 current makes it a candidate for treating LQTS. The compound enhances the fully activated open state of KCNQ1 channels, which is crucial for normal cardiac repolarization. Studies suggest that this compound could be beneficial for patients with genetic mutations leading to LQTS by restoring normal ion flow through these channels .

Mechanism of Action:

  • This compound increases the open probability of KCNQ1 channels, counteracting the effects of mutations that cause channel dysfunction .

Ion Channel Modulation

This compound acts by enhancing voltage sensor-pore coupling within KCNQ1 channels. This results in prolonged channel opening and reduced inactivation, which is essential for maintaining stable cardiac rhythms . The effectiveness of this compound is influenced by the stoichiometry of the KCNQ1/KCNE1 complex, with varying effects observed depending on the composition of these proteins .

Allosteric Coupling Efficiency

Recent molecular simulations have provided insights into how this compound enhances allosteric coupling within KCNQ1 channels. These findings suggest that modifications to the structure of this compound could lead to improved efficacy or specificity for different ion channel targets .

Case Studies and Experimental Data

StudyObjectiveFindings
Mattmann et al., 2012Development of this compoundIdentified as a potent KCNQ1 activator through library screening.
Yu et al., 2013Characterization of this compoundDemonstrated significant increases in peak currents (3-6x) in mammalian cells.
Xu et al., 2015Mechanistic insightsFound that this compound enhances IKs currents under specific stoichiometric conditions.
Brennan et al., 2023Cardioprotective effectsShowed that this compound reduces infarct size and improves recovery in ischemic models.

Comparison with Similar Compounds

Structural and Functional Comparison with R-L3

R-L3, a benzodiazepine derivative, shares ML277’s ability to enhance KCNQ1 currents and rescue LQT1/LQT5 mutations but differs in potency, selectivity, and mechanism:

Property This compound R-L3
EC50 (KCNQ1) 260–270 nM ~1–10 μM (estimated from functional assays)
Selectivity >100-fold selectivity vs. KCNQ2, KCNQ4, hERG Less selective; modulates other Kv channels
Binding Site Hydrophobic pocket in S4-S5/S5/S6 interface; inter-subunit Overlaps with this compound’s site but with weaker residue dependencies
Mechanism Enhances AO state by VSD-PD coupling; inhibits inactivation Slows deactivation; minimal effect on inactivation
Dependence on KCNE1 Activity inhibited by KCNE1 co-assembly Similar inhibition by KCNE1
Therapeutic Efficacy Rescues LQT1 (KCNQ1-S546L) and LQT5 (KCNE1-L51H/G52R) Partial rescue of same mutants; less potent than this compound
Metabolic Stability High clearance due to oxidative metabolism Not well-characterized

Key Findings:

  • Mechanistic Divergence : this compound specifically enhances the AO state by rerouting allosteric signaling through lipid-inclusive pathways, increasing information flow efficiency by 30–50% . R-L3 primarily slows deactivation without affecting inactivation .
  • Mutation-Specific Effects : Both compounds rescue LQT1/LQT5 mutants (e.g., KCNE1-L51H), but this compound is ineffective on KCNE1-D76N mutants, highlighting its dependency on intact subunit interactions .
  • Structural Sensitivity : this compound’s (R)-configuration and methoxyphenyl group are critical for activity, whereas R-L3’s benzodiazepine scaffold allows broader but less specific modulation .

Comparison with Other KCNQ Activators

  • Retigabine/ICA-110381 : These compounds activate KCNQ2–5 channels but lack selectivity for KCNQ1. Retigabine binds to the S5–S6 pore domain, stabilizing the open state via a distinct site from this compound .
  • Chromanol 293B: A KCNQ1 inhibitor, highlighting the pharmacological duality of pore-domain targeting .

Research Implications and Limitations

However, its metabolic instability and dependence on KCNE1 stoichiometry limit clinical utility. R-L3 offers broader channel modulation but lower specificity. Future analogs addressing this compound’s pharmacokinetic flaws while retaining its mechanistic advantages could advance precision therapies for channelopathies.

Biological Activity

ML277 is a small-molecule activator of the KCNQ1 potassium channel, which plays a crucial role in cardiac repolarization and the regulation of electrical activity in the heart. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias and long QT syndrome. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cardiac physiology, and relevant research findings.

This compound primarily acts as an activator of the KCNQ1 channel, enhancing its current amplitude and altering its kinetics. The compound is known to:

  • Increase KCNQ1 Peak Currents : this compound can increase peak currents in mammalian cells by approximately three- to sixfold, shifting activation by 15–20 mV more negative and significantly slowing deactivation times .
  • Modulate Channel Gating : It alters the voltage dependence of activation and inactivation properties of KCNQ1 channels. Specifically, this compound slows down both activation and deactivation processes, which prolongs channel residency in the open state .
  • Enhance Cardiac Protection : In models of acute coronary syndromes, this compound has been shown to reduce infarct size and improve contractile function by modulating calcium accumulation during each contractile cycle .

Effects on Cardiac Physiology

The pharmacological effects of this compound have been evaluated in various experimental models, demonstrating its potential as an antiarrhythmic agent.

Case Studies

  • Antiarrhythmic Effects in CAVB Dog Model :
    • In a study involving a chronic atrioventricular block (CAVB) dog model, this compound delayed the occurrence of arrhythmic events induced by dofetilide. The study reported a significant reduction in total arrhythmic events from 669 ± 132 to 401 ± 228 (p < 0.05) when treated with this compound .
  • Human iPSC-Derived Cardiomyocytes :
    • Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that this compound ameliorated action potential durations (APDs) and improved electrophysiological properties in models mimicking long QT syndrome .

Research Findings

A variety of studies have explored the biological activity of this compound, leading to significant findings regarding its effects on ion channel dynamics and cardiac function.

Summary of Key Research Findings

StudyFindings
Mattmann et al., 2012Initial development and characterization of this compound as a KCNQ1 activator .
Yu et al., 2013Demonstrated that this compound enhances KCNQ1 currents significantly but is dependent on KCNE1 stoichiometry .
Xu et al., 2015Showed that this compound increases the Rb+/K+ permeability ratio in KCNQ1 channels, indicating selective enhancement of AO state currents .
Nature Communications, 2022Discussed how this compound enhances IKs currents in hiPSC-CMs from patients with long QT syndrome, suggesting therapeutic relevance .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which ML277 modulates KCNQ1 channel activity?

this compound enhances KCNQ1 channel conductivity by stabilizing the activated open (AO) state through improved allosteric coupling between the voltage-sensing domain (VSD) and pore domain (PD). Molecular dynamics (MD) simulations show that this compound binds at the S4-S5 linker interface, increasing signaling efficiency between these domains . Unlike other activators, this compound slightly right-shifts the G-V relationship, reflecting its selective enhancement of the AO state, which requires higher voltages for activation .

Q. How does this compound achieve selectivity for KCNQ1 over other KCNQ isoforms (e.g., KCNQ2/4)?

Structural complementarity between this compound and KCNQ1’s binding pocket is critical. Residues like G272 in KCNQ1 are replaced with bulkier side chains (e.g., Val in KCNQ4), disrupting this compound binding. Computational docking and mutagenesis confirm that mutations at this site (e.g., G272V) abolish this compound’s effects, while analogs inactive on KCNQ1 fail to engage key residues like F275 and F279 .

Q. What structural insights explain this compound’s binding to KCNQ1?

Cryo-EM studies reveal this compound binds near the S4-S5 linker, inducing upward movement of the linker’s N-terminal "elbow" region. This repositioning strengthens interactions between the VSD and PD, facilitating channel opening. Mutagenesis of residues lining the binding pocket (e.g., S276A, C331G) reduces this compound efficacy, corroborating structural predictions .

Advanced Research Questions

Q. What experimental strategies validate this compound’s binding site and allosteric effects?

  • MD Network Analysis : Quantifies changes in residue-residue interaction networks to map allosteric pathways. This compound increases information flow between S4 and S6 helices, a hallmark of enhanced VSD-PD coupling .
  • Mutagenesis + Electrophysiology : Site-directed mutations (e.g., F275L) disrupt this compound’s effects on current amplitude and deactivation kinetics (Figure 4B-D) .
  • Docking Scores vs. SAR Data : Correlation between computed interface scores (I_sc) and experimental EC50 values for this compound analogs validates the binding model (Spearman’s R = 0.291, p = 0.021) .

Q. How does KCNE1 co-expression influence this compound’s efficacy?

KCNE1 reduces this compound’s activity by altering allosteric networks. MD simulations show KCNE1 binding redistributes signaling efficiency, diminishing this compound’s impact on S4-S5/S6 interactions. At saturating KCNE1 levels, this compound fails to slow deactivation or increase whole-cell currents, though single-channel recordings still show increased open probability .

Q. How can researchers resolve contradictions in this compound’s effects across experimental models?

this compound’s potency varies between systems (e.g., weak activation in Xenopus oocytes vs. strong effects in CHO cells). This discrepancy may stem from differences in KCNE1 expression or lipid composition. To address this:

  • Control KCNE1 Levels : Titrate KCNE1 expression to mimic endogenous conditions .
  • Assay PIP2 Interactions : PIP2 competes with this compound for binding in certain conformations; use PIP2 scavengers (e.g., polylysine) to isolate this compound-specific effects .

Q. What methodologies quantify this compound’s impact on KCNQ1 gating kinetics?

  • Five-State Markov Modeling : Reduces the rate constant k2 (E-M coupling) by 50% to simulate this compound’s prolongation of AO state dwell time (Figure 7B) .
  • Voltage-Clamp Fluorometry : Tracks VSD movement to decouple this compound’s effects on voltage sensitivity vs. pore opening .

Q. Data Contradiction Analysis

Q. Why does this compound increase KCNQ1 currents without left-shifting the G-V curve?

Unlike typical activators, this compound selectively enhances the AO state, which activates at more depolarized voltages. The G-V curve’s right shift reflects increased AO state contribution, while the intermediate open (IO) state remains unaffected. This is confirmed by protocols restricting activation to the IO state (e.g., short depolarizations), where this compound shows no effect .

Q. Key Research Gaps and Future Directions

  • Structural Dynamics : Resolve how this compound binding stabilizes the AO state using time-resolved cryo-EM.
  • In Vivo Specificity : Investigate off-target effects on cardiac ion channels (e.g., hERG) using iPSC-derived cardiomyocytes .
  • KCNE1 Modulation : Explore whether this compound analogs can bypass KCNE1-dependent efficacy loss through modified binding interfaces .

Properties

IUPAC Name

(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQNLLVUVDAEHC-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.